molecular formula C14H15N7O3 B2880152 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034331-93-4

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2880152
CAS RN: 2034331-93-4
M. Wt: 329.32
InChI Key: GJPSPLIXIVYAOA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, and a dihydropyridazine ring. These are all heterocyclic compounds, which are often found in biologically active molecules. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could also influence its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. These can include substitution reactions, ring-opening reactions, and various types of addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the various functional groups. These could affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Protein Kinase Inhibition

This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these enzymes, the compound could be used to treat diseases where overactive kinases lead to pathological conditions, such as cancer .

Antimicrobial Activity

Compounds with the pyrazole moiety, which is present in this compound, have shown significant antimicrobial effects. They can be synthesized and tested against various microorganisms to find new chemotherapeutic agents, especially to combat multi-drug resistant strains .

Covalent Inhibitors Development

The compound’s structure allows for the possibility of acting as a covalent inhibitor. Covalent inhibitors form a permanent bond with their target, which can lead to the development of drugs with longer-lasting effects, particularly useful in chronic conditions .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Given the interesting structure of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, its reactivity, and its potential biological activity .

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O3/c1-3-21-8-9(6-16-21)13-17-11(24-19-13)7-15-14(23)10-4-5-12(22)20(2)18-10/h4-6,8H,3,7H2,1-2H3,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPSPLIXIVYAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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